molecular formula C16H14O6 B14135491 2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid CAS No. 89216-64-8

2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid

Cat. No.: B14135491
CAS No.: 89216-64-8
M. Wt: 302.28 g/mol
InChI Key: RPSVSVVEBCQMDN-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with an ethoxyphenoxy substituent

Preparation Methods

The synthesis of 2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid typically involves the reaction of 4-ethoxyphenol with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2-(4-Ethoxyphenoxy)benzene-1,4-dicarboxylic acid include:

    Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of carboxylic acid groups.

    Isophthalic acid (1,3-benzenedicarboxylic acid): Another isomer with carboxylic acids in the 1,3-positions.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Similar structure but without the ethoxyphenoxy group. The uniqueness of this compound lies in its ethoxyphenoxy substituent, which imparts distinct chemical and physical properties compared to its isomers.

Properties

CAS No.

89216-64-8

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)terephthalic acid

InChI

InChI=1S/C16H14O6/c1-2-21-11-4-6-12(7-5-11)22-14-9-10(15(17)18)3-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

RPSVSVVEBCQMDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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